Aluminiumsilikat

Übersicht

Beschreibung

Aluminosilicate, mesostructured (Al-MSU) is an analog of hexagonal MCM-41 that can be assembled by zeolite seeds. It is hydrothermally stable and strongly acidic, which makes it useful in catalysis and adsorption technology.

Zeolites. A group of crystalline, hydrated alkali-aluminum silicates. They occur naturally in sedimentary and volcanic rocks, altered basalts, ores, and clay deposits. Some 40 known zeolite minerals and a great number of synthetic zeolites are available commercially. (From Merck Index, 11th ed)

Wissenschaftliche Forschungsanwendungen

Umweltverschmutzungsbekämpfung

Aluminiumsilikat-Keramikmembranen: wurden mit Metall-organischen Gerüsten (MOFs) verstärkt, um robuste, nicht gebrannte Membranen für Umweltanwendungen zu schaffen . Diese Membranen sind besonders effektiv in der landwirtschaftlichen Schadstoffkontrolle, da sie über 90 % des Chlorophylls aus Spinat bei Raumtemperatur entfernen können, was ihr Potenzial für die Pestizidfiltration und Phytochromentfernung aufzeigt .

Herstellung elektronischer Geräte

Aluminiumsilikate dienen aufgrund ihrer hervorragenden dielektrischen, elektrischen und optischen Eigenschaften als dielektrische Keramiken in elektronischen Geräten . Sie werden unter Verwendung von Festphasenreaktionstechniken bei hohen Temperaturen synthetisiert und in elektronischen Substraten, Verpackungsmaterialien für Hochfrequenzschaltungen und Materialien für infrarotdurchlässige Fenster verwendet .

Katalyse

Die Forschung zur Verbesserung der katalytischen Leistung von Aluminiumsilikaten ist im Gange. Sie werden hinsichtlich ihrer Rolle in der Katalyse untersucht, wobei der Schwerpunkt auf der Verbesserung ihrer katalytischen Leistung und der Untersuchung von extrastrukturellen Kationen liegt .

Hochleistungskeramik

Aluminiumsilikate werden zur Herstellung von Hochleistungskeramik mit einem breiten Anwendungsspektrum verwendet. Sie sind bekannt für ihre strukturellen, mechanischen, thermischen, elektrischen und optischen Eigenschaften, die sie für die Verwendung in Hochleistungslaser-Verstärkungsmedien, Flachbildschirmen und Festoxid-Brennstoffzellen geeignet machen .

Verbundwerkstoffe

Aufgrund ihrer Beständigkeit und Widerstandsfähigkeit gegen mechanische Beanspruchung und hohe Temperaturen werden Aluminiumsilikate in Glasfaser-Verbundwerkstoffen verwendet. Diese Verbundwerkstoffe sind in verschiedenen Industrien, darunter Luft- und Raumfahrt sowie Automobilindustrie, aufgrund ihrer Leichtbauweise und hohen Festigkeitseigenschaften von Bedeutung .

Abfallwirtschaft

Aluminiumsilikatgläser werden hinsichtlich ihres Potenzials für die langfristige Immobilisierung von Abfällen untersucht. Ihre chemische Stabilität macht sie geeignet, um gefährliche Stoffe einzuschließen und Umweltverschmutzung zu verhindern .

Wirkmechanismus

Target of Action

Aluminosilicate refers to materials containing anionic Si-O-Al linkages . The associate cations are commonly sodium (Na+), potassium (K+), and protons (H+) . These materials occur as minerals and synthetic materials, often in the form of zeolites . Both synthetic and natural aluminosilicates are of technical significance as structural materials, catalysts, and reagents .

Mode of Action

Aluminosilicate’s mode of action is primarily through its interaction with its targets. Specifically, the aluminosilicate minerals dissolve, consuming acidic hydrogen ions and releasing moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound . This process is crucial in understanding the dissolution of aluminosilicate .

Biochemical Pathways

The precipitation of zeolite nanoparticles involves the initial formation of metastable precursors, such as amorphous entities, that crystallize through non-classical pathways . Reactive force field-based simulations reveal how aluminosilicate oligomers grow concomitantly to the decondensation . Aluminate clusters first form in the solution, violating the Loewenstein rule in the first instant of the reaction, followed by their connection with silicate oligomers at the terminal silanol groups before reorganization to finally diffuse within the silicate oligomers to form stable amorphous aluminosilicate nanoparticles that obey the Loewenstein rule .

Result of Action

The result of aluminosilicate’s action is the formation of stable amorphous aluminosilicate nanoparticles . These nanoparticles have industrial value due to their porous nature . They are also referred to as zeolites when they occur as naturally occurring microporous, hydrous aluminosilicate minerals .

Action Environment

The action of aluminosilicate is influenced by environmental factors. For instance, thermochemical interactions between calcium–magnesium–aluminosilicate (CMAS) glass and an environmental barrier coating of ytterbium disilicate (Yb2Si2O7) and ytterbium monosilicate (Yb2SiO5) were investigated . The study revealed that CMAS can effectively infiltrate top coats, rendering the predominantly Yb2Si2O7 coating ineffective at arresting molten CMAS degradation .

Biochemische Analyse

Biochemical Properties

It has been used in various applications such as filtration and removal of certain compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminosilicate has been shown to be stable and resistant to degradation . Its effects over time would largely depend on the specific experimental conditions.

Eigenschaften

IUPAC Name |

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPSIPDUKPIQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

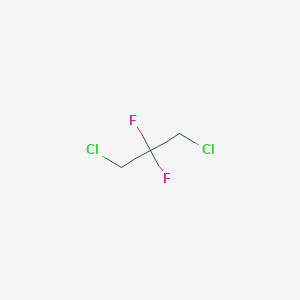

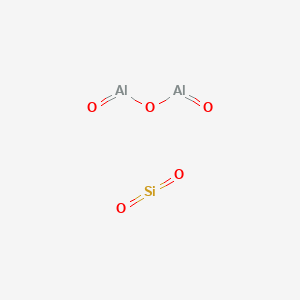

O=[Al]O[Al]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-02-1, 1332-09-8, 12141-46-7 | |

| Record name | Zeolites | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumice | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are aluminosilicates?

A: Aluminosilicates are compounds containing aluminum, silicon, and oxygen, often with alkali or alkaline earth cations for charge balance. These compounds exhibit diverse structures ranging from crystalline frameworks like zeolites to amorphous glasses and gels. [, , , ]

Q2: How does the Si/Al ratio impact aluminosilicate properties?

A: The Si/Al ratio significantly influences the properties of aluminosilicates. For example, in geopolymers, increasing the Si/Al ratio generally leads to decreased setting time, reduced compressive strength, and altered pore structure. [, ] In zeolites, this ratio influences acidity, influencing their catalytic activity and selectivity. [, ]

Q3: What spectroscopic techniques are used to characterize aluminosilicates?

A3: Various spectroscopic methods are employed to characterize aluminosilicates. These include:

- X-ray diffraction (XRD): Identifies crystalline phases and provides information on crystal structure and size. [, , , ]

- Nuclear magnetic resonance (NMR): Probes the local environment of nuclei like 29Si, 27Al, and 17O, revealing information about coordination states, bonding, and structural disorder. [, , , ]

- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and vibrational modes, providing insight into chemical bonding and structural units. [, , ]

- Raman spectroscopy: Complementary to FTIR, providing information about molecular vibrations and structural features. [, , ]

Q4: How are aluminosilicates used in construction materials?

A: Aluminosilicates like fly ash and ground granulated blast-furnace slag are increasingly used in geopolymer concrete. These materials offer advantages such as high strength, fire resistance, low thermal conductivity, and reduced carbon footprint compared to traditional Portland cement. [, , , ]

Q5: What makes aluminosilicates effective adsorbents?

A: The porous structure and surface chemistry of certain aluminosilicates make them effective adsorbents for various substances. For example, diatomite modified with aluminosilicate nanoparticles showed increased adsorption capacity for fluorine due to changes in specific surface area, electro-superficial properties, and synergistic effects. []

Q6: Can aluminosilicates be used for environmental remediation?

A: Yes, aluminosilicates show promise for environmental remediation applications. They can immobilize heavy metals and radionuclides within their matrix. For instance, aluminosilicate sorbents were found to effectively reduce the leaching rate of 137Cs in cement compounds, making them potentially useful for radioactive waste management. []

Q7: How do aluminosilicates perform as catalyst supports?

A: Aluminosilicate materials, particularly mesoporous aluminosilicates, are valuable as catalyst supports due to their high surface area, tuneable pore size, and thermal stability. For example, copper-exchanged aluminosilicate mesoporous materials were found to be active catalysts for NO reduction by CO. []

Q8: How do aluminosilicates function as catalysts?

A: The catalytic activity of aluminosilicates stems primarily from the presence of Brønsted and Lewis acid sites associated with aluminum atoms within their structure. [, , ] The strength and distribution of these acid sites depend on factors like Si/Al ratio, framework type, and post-synthesis modifications.

Q9: What reactions are catalyzed by aluminosilicates?

A9: Aluminosilicates catalyze a wide range of reactions, including:

- Cracking: Breaking down large hydrocarbon molecules into smaller ones. []

- Isomerization: Rearranging the structure of molecules without changing their chemical formula. []

- Dehydration: Removing water molecules from reactants. []

- Transesterification: Converting esters into different esters. []

Q10: How is computational chemistry applied to aluminosilicate research?

A: Computational methods like Density Functional Theory (DFT) are used to model aluminosilicate structures, predict their properties, and understand reaction mechanisms at the molecular level. [, , ] These simulations provide insights into factors influencing acidity, adsorption, and catalytic activity.

Q11: Can molecular dynamics simulations be used to study aluminosilicates?

A: Yes, molecular dynamics (MD) simulations are valuable tools for studying the dynamic behavior of aluminosilicates. These simulations can model the diffusion of molecules within porous frameworks, the interaction of molecules with aluminosilicate surfaces, and the structural changes occurring under various conditions. [, ]

Q12: What are the challenges in synthesizing tailored aluminosilicates?

A: Controlling the size, morphology, and composition of aluminosilicates, particularly those with complex structures, remains a challenge. [, ] Precise control over synthesis parameters is crucial for obtaining materials with desired properties for specific applications.

Q13: How can we improve the performance of aluminosilicate-based materials?

A13: Research focuses on enhancing the performance of aluminosilicate-based materials through:

- Surface modification: Functionalizing the surface with specific chemical groups to enhance adsorption, catalytic activity, or other desired properties. [, ]

- Doping with metal ions: Introducing metal ions into the structure to modify electronic properties, enhance catalytic activity, or introduce new functionalities. [, ]

- Developing novel synthesis approaches: Exploring new synthesis routes to achieve better control over material properties and create novel aluminosilicate structures with enhanced characteristics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.